Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate
Description
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a pyridin-4-yl ethyl substituent at position 4 and an ethyl ester at position 4. Its synthesis typically involves coupling ethyl 2-bromoacetoacetate with nitrile precursors under controlled conditions, followed by hydrolysis and amidation steps . This compound is of interest in medicinal chemistry for its structural versatility in drug discovery, particularly as a precursor for kinase inhibitors and SIRT2 modulators .
Properties
Molecular Formula |
C13H13BrN2O2S |
|---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(2-pyridin-4-ylethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)4-3-9-5-7-15-8-6-9/h5-8H,2-4H2,1H3 |
InChI Key |
FDLIIFHPVTVEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Coupling with Pyridine Derivative: The brominated thiazole is coupled with a pyridine derivative through a nucleophilic substitution reaction. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position of the thiazole ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), and various nucleophiles.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazole alcohol derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, antifungal, and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 4
(a) Ethyl 2-Bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0)
- Key Differences : Replaces the pyridin-4-yl ethyl group with a methyl group.
- Impact : The methyl group reduces polarity and hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound. The similarity score (0.81) reflects structural overlap but distinct physicochemical properties .
(b) Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 175277-03-9)
- Key Differences : Substitutes the pyridin-4-yl ethyl group with a 4-(trifluoromethyl)phenyl group.
- This modification may alter binding affinities in biological targets due to steric and electronic effects .
(c) Ethyl 4-(2-(Pyridin-2-yl)ethyl)-2-bromothiazole-5-carboxylate (Hypothetical Analog)
- Key Differences : Pyridin-2-yl ethyl instead of pyridin-4-yl ethyl.
- Impact: The positional isomerism of the pyridine nitrogen alters hydrogen-bonding patterns and electronic distribution, which could influence interactions with biological targets such as kinases or DNA minor grooves .
Substituent Variations at Position 2
(a) Ethyl 2-(3-Benzylureido)-4-(4-bromophenyl)thiazole-5-carboxylate (Compound 5d)
- Key Differences : Replaces bromine with a 3-benzylureido group.
- Impact: The ureido moiety introduces hydrogen-bond donor/acceptor sites, enhancing interactions with proteins or nucleic acids. However, this substitution reduces electrophilicity at position 2, limiting utility in nucleophilic substitution reactions .
(b) Ethyl 2-(tert-Butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate (Compound 2)
- Key Differences: Substitutes bromine with a tert-butoxycarbonyl(methyl)amino group.
- This modification is often used to protect amines during synthesis .
Core Structural Modifications
(a) Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-79-4)
- Key Differences : Replaces the pyridin-4-yl ethyl group with a trifluoromethyl group.
- Impact : The CF₃ group significantly enhances lipophilicity (clogP ≈ 3.2) and metabolic stability but may reduce solubility. Hazard data (H302, H315) indicate higher toxicity risks compared to the target compound .
(b) Ethyl 2-[(4-Methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate
- Key Differences: Incorporates an amino-linked pyridine at position 2 and a pyridin-2-yl group at position 4.
- Impact: The additional amino group facilitates hydrogen bonding, as demonstrated in crystal structure studies, which could improve binding specificity in enzyme inhibition .
Comparative Analysis Table
Biological Activity
Ethyl 2-bromo-4-(2-(pyridin-4-yl)ethyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the pyridine moiety enhances its interaction with biological targets, potentially increasing its efficacy.
- Molecular Formula : C12H12BrN2O2S
- Molecular Weight : 322.20 g/mol
- CAS Number : [insert CAS number]
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. This compound has been evaluated against various cancer cell lines.
Case Study: Antitumor Efficacy
In a study evaluating the compound's activity against breast cancer cell lines (MCF-7), it exhibited an IC50 value of approximately 5.71 μM, outperforming standard chemotherapeutics like 5-fluorouracil . The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle.
Antimicrobial Activity
Thiazole derivatives have also shown significant antimicrobial properties. This compound was tested against various bacterial strains:
Case Study: Antimicrobial Testing
The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 15 μg/mL for both strains .
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored extensively. This compound was evaluated in a pentylenetetrazole (PTZ)-induced seizure model.
Case Study: Anticonvulsant Efficacy
The compound displayed significant anticonvulsant activity, providing complete protection against seizures at a dose of 30 mg/kg . This suggests a potential role in the development of new antiepileptic drugs.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, essential for cell division.
- Enzyme Inhibition : Thiazoles can act as enzyme inhibitors, affecting metabolic pathways in microbial cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
